molecular formula C12H16BrN B11860419 3-(3-Bromophenyl)-1-ethylpyrrolidine CAS No. 1263280-03-0

3-(3-Bromophenyl)-1-ethylpyrrolidine

Cat. No.: B11860419
CAS No.: 1263280-03-0
M. Wt: 254.17 g/mol
InChI Key: ZKLFJQPUTPGIOF-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-ethylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound features a bromine atom attached to the phenyl ring, which is further connected to an ethyl-substituted pyrrolidine ring. The presence of the bromine atom and the pyrrolidine ring makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-ethylpyrrolidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method involves Friedel–Crafts acylation followed by cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-ethylpyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

3-(3-Bromophenyl)-1-ethylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-ethylpyrrolidine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-1-ethylpyrrolidine is unique due to the specific positioning of the bromine atom and the ethyl group on the pyrrolidine ring. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.

Biological Activity

3-(3-Bromophenyl)-1-ethylpyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The presence of a bromophenyl group and a pyrrolidine ring in its molecular structure suggests that it may interact with various biological targets, potentially leading to antimicrobial, antiviral, and anticancer activities. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H16BrN
  • Molecular Weight : Approximately 254.17 g/mol
  • Structural Features :
    • Bromophenyl group enhances electronic properties.
    • Ethyl group contributes to the compound's lipophilicity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom in the bromophenyl group is believed to enhance binding affinity, potentially modulating the activity of target proteins involved in various biological pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes associated with inflammation and cancer progression.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, impacting cell proliferation and apoptosis.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The specific mechanisms by which it exerts this effect are still under investigation, but they may involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Antiviral Activity

Research has suggested potential antiviral properties, particularly against certain viral infections. The compound's ability to interfere with viral replication processes could make it a candidate for further exploration in antiviral drug development.

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound:

  • Cell Line Studies : In vitro experiments have shown that the compound can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve caspase activation.
  • Animal Models : Preliminary results from animal studies indicate that treatment with the compound can inhibit tumor growth, providing a basis for further clinical investigation.

Data Tables

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntiviralReduced viral replication
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Anticancer Study in Prostate Cancer Models :
    • Researchers utilized this compound in mouse models of prostate cancer. The compound demonstrated significant tumor growth inhibition and induced apoptosis in cultured prostate cancer cells through targeted degradation of BET proteins, highlighting its potential as a therapeutic agent for resistant cancer types .
  • Antimicrobial Efficacy Against Staphylococcus aureus :
    • A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus strains. Results indicated a notable reduction in bacterial viability, suggesting its potential application in treating bacterial infections .

Properties

CAS No.

1263280-03-0

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

3-(3-bromophenyl)-1-ethylpyrrolidine

InChI

InChI=1S/C12H16BrN/c1-2-14-7-6-11(9-14)10-4-3-5-12(13)8-10/h3-5,8,11H,2,6-7,9H2,1H3

InChI Key

ZKLFJQPUTPGIOF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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